molecular formula Cl2C6H3NO2<br>C6H3Cl2NO2 B1583056 1,3-Dichloro-2-nitrobenzene CAS No. 601-88-7

1,3-Dichloro-2-nitrobenzene

Cat. No.: B1583056
CAS No.: 601-88-7
M. Wt: 192 g/mol
InChI Key: VITSNECNFNNVQB-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-nitrobenzene is an organic compound with the molecular formula C₆H₃Cl₂NO₂. It is one of several isomeric dichloronitrobenzenes and appears as an off-white solid that is soluble in conventional organic solvents . This compound is used in various industrial applications, including the manufacture of dyes, pigments, and other chemicals.

Scientific Research Applications

1,3-Dichloro-2-nitrobenzene has several scientific research applications:

Mechanism of Action

Target of Action

1,3-Dichloro-2-nitrobenzene primarily targets the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their structure and function .

Mode of Action

The mode of action of this compound involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound involve the electrophilic aromatic substitution reactions of benzene . These reactions are crucial for the synthesis of various organic compounds. The compound’s action can lead to changes in these pathways, potentially affecting the synthesis of other compounds .

Pharmacokinetics

It is known that the compound is an off-white solid that is soluble in conventional organic solvents This suggests that it may have good bioavailability

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the synthesis of various organic compounds, depending on the specific conditions and reactants present .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the rate of nitration of this compound is normal, but sulphonation is a competing process when the concentration of nitric acid is low . Additionally, the compound is combustible, and no open flames should be used in its vicinity

Biochemical Analysis

Biochemical Properties

The nitro group, −NO2, is a hybrid of two equivalent resonance structures . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Molecular Mechanism

The molecular mechanism of action of 1,3-Dichloro-2-nitrobenzene is not well known. Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that this compound could potentially interact with biomolecules in the cell through similar mechanisms.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well known. Nitro compounds can be prepared by various methods, including the direct substitution of hydrocarbons with nitric acid , suggesting that this compound could potentially be metabolized through similar pathways.

Transport and Distribution

Given its solubility in organic solvents , it could potentially be transported and distributed within the cell via passive diffusion or other transport mechanisms.

Preparation Methods

1,3-Dichloro-2-nitrobenzene can be synthesized through the oxidation of 2,6-dichloroaniline using peroxytrifluoroacetic acid . The reaction conditions typically involve maintaining a controlled temperature and using an appropriate solvent to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale oxidation processes with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

1,3-Dichloro-2-nitrobenzene undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-dichloro-2-nitrobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITSNECNFNNVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2C6H3NO2, C6H3Cl2NO2
Record name 1,3-DICHLORO-2-NITROBENZENE
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DSSTOX Substance ID

DTXSID00208847
Record name 1,3-Dichloro-2-nitrobenzene
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Molecular Weight

192.00 g/mol
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Physical Description

CRYSTALS.
Record name 1,3-DICHLORO-2-NITROBENZENE
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Boiling Point

at 1.1kPa: 130 °C
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Density

Relative density (water = 1): 1.6
Record name 1,3-DICHLORO-2-NITROBENZENE
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Vapor Density

Relative vapor density (air = 1): 6.6
Record name 1,3-DICHLORO-2-NITROBENZENE
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CAS No.

601-88-7
Record name 1,3-Dichloro-2-nitrobenzene
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Record name 1,3-Dichloro-2-nitrobenzene
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Melting Point

72.5 °C
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Synthesis routes and methods I

Procedure details

A solution of 7.5 g (30 mmol) of tungstic acid, 5.2 g (52 mmol) of concentrated sulfuric acid, 32.7 g (200 mmol) of 2,6-dichloroaniline, and 6.9 g (20 mmol) of tetrabutylammonium hydrogen sulfate in 74 ml of a chlorobenzene was heated to 47° C., and 53 ml (600 mmol) of a 35% hydrogen peroxide solution was added dropwise over 10 hours. The pH value at this time was 0.3. After the completion of the dropwise addition, the mixture was stirred at 47° C. for 4 hours. After the disappearance of the 2,6-dichloroaniline was confirmed by HPLC analysis (area percentage method), 220 ml of chlorobenzene and 20 g (160 mmol) of a 25% aqueous sodium hydroxide solution were added. The pH value at this time was 13.5. The reaction liquid was separated at 75° C., and 91 g of the aqueous layer was removed. Then, the obtained organic layer was cooled to 60° C. or less. 35 g (300 mmol) of a 48% aqueous potassium hydroxide solution was added, and 34 ml (400 mmol) of a 35% hydrogen peroxide solution was added dropwise while the reaction temperature was adjusted to 60° C. or less. After the completion of the dropwise addition, the mixture was stirred at 60° C. for 2 hours, and the reaction was completed. The reaction liquid was separated at room temperature. The obtained organic layer was analyzed by gas chromatography by the absolute calibration method, and as a result, the yield was 62%.
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Synthesis routes and methods II

Procedure details

1.32 g (4.0 mmol) of sodium tungstate dihydrate and 4.0 g (40 mmol) of concentrated sulfuric acid were added to a solution of 16.2 g (100 mmol) of 2,6-dichloroaniline in 120 ml of methanol, and the mixture was heated to 40° C. 30 ml (291 mmol) of a 30% hydrogen peroxide solution was added dropwise over 10 hours. The pH value at this time was 0.5. After the completion of the dropwise addition, the mixture was stirred at 40° C. for 9 hours. After the disappearance of the 2,6-dichloroaniline was confirmed by gas chromatography (area percentage method), a solution of 9.8 g (150 mmol) of 86% potassium hydroxide in 24.3 ml of methanol was added dropwise while the temperature of the reaction liquid was adjusted to 40° C. or less. After the completion of the dropwise addition, the mixture was stirred at room temperature for 2 hours, and the reaction was completed. After the completion of the reaction, 95 ml of toluene and 32 ml of water were added, and the mixture was stirred for a while, and filtered. The filtrate was separated. The obtained organic phase was washed with 8 ml of water, and then heated to reflux, and dehydrated. Thus, 2,6-dichloronitrobenzene was obtained as a toluene solution. This solution was analyzed by gas chromatography by the absolute calibration method, and as a result, the yield was 92%. The amount of the potassium hydroxide added is sufficient to make the pH condition alkaline.
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Synthesis routes and methods III

Procedure details

0.66 g (2.64 mmol) of tungstic acid and 0.40 g (1.23 mmol) of tetrabutylammonium bromide were added to a suspension of 2.0 g (12.3 mmol) of 2,6-dichloroaniline in 6 ml of water, and the mixture was heated to 40° C. 4.9 g (43.1 mmol) of a 30% hydrogen peroxide solution was added. The pH value at this time was 1.5. Then, the mixture was stirred at 40° C. for 16 hours. After the disappearance of the 2,6-dichloroaniline was confirmed by gas chromatography (area percentage method), 3 ml of methanol and 3.49 g (30.8 mmol) of a 30% hydrogen peroxide solution were added, and 2.8 g (12.3 mmol) of a 25% aqueous potassium hydroxide solution was added dropwise while the temperature of the reaction liquid was adjusted to 40° C. or less. After the completion of the dropwise addition, the mixture was stirred at room temperature overnight, and the reaction was completed. After the completion of the reaction, 30 ml of toluene and 20 ml of water were added, and the mixture was stirred for a while, and filtered. The filtrate was separated. The obtained organic phase was washed with 10 ml of water, and then heated to reflux, and dehydrated. Thus, a toluene solution of 2,6-dichloronitrobenzene was obtained. This solution was analyzed by gas chromatography by the absolute calibration method, and as a result, the yield was 80%. The amount of the potassium hydroxide added is sufficient to make the pH condition alkaline.
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichloro-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,3-Dichloro-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,3-Dichloro-2-nitrobenzene
Reactant of Route 4
1,3-Dichloro-2-nitrobenzene
Reactant of Route 5
1,3-Dichloro-2-nitrobenzene
Reactant of Route 6
1,3-Dichloro-2-nitrobenzene
Customer
Q & A

Q1: How does the nitration rate of 1,3-Dichloro-2-nitrobenzene compare to other similar compounds?

A: [, ] While this compound exhibits a "normal" rate profile for nitration at 25°C in sulfuric acid or oleum with 1 mol dm–3 nitric acid, [] highlights that its nitration kinetics differ from other chloronitrobenzene compounds when dinitrogen pentoxide is present in the reaction mixture. Specifically, the rate of nitration increases more rapidly than the concentration of nitronium ions when dinitrogen pentoxide concentrations exceed 2 mol dm–3. This suggests a potential change in the reaction mechanism or the involvement of different reactive species in the presence of dinitrogen pentoxide.

Q2: Can you elaborate on the use of computational methods in understanding the properties of this compound?

A: [] Computational chemistry techniques, like Density Functional Theory (DFT) calculations, can be employed to predict and interpret the Nuclear Magnetic Resonance (NMR) spectrum of this compound. This approach provides valuable insights into the compound's structure and behavior. For example, DFT calculations can be used to determine the chemical shifts and coupling constants for each proton in the molecule, which can then be compared to experimental NMR data. This comparison allows for the assignment of individual peaks in the spectrum to specific protons and provides information about the electronic environment of each proton. Moreover, solvent effects on the NMR spectrum can be simulated computationally, further enhancing our understanding of how this compound interacts with its surrounding environment.

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